molecular formula C23H22N2O4S B2659657 (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1797688-70-0

(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B2659657
CAS No.: 1797688-70-0
M. Wt: 422.5
InChI Key: AQNXGELKWHYQME-UHFFFAOYSA-N
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Description

(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone (CAS 1797688-70-0) is a synthetic small molecule with a molecular formula of C23H22N2O4S and a molecular weight of 422.5 g/mol . This compound features a hybrid structure incorporating distinct pharmacophores known for their relevance in medicinal chemistry: a phenylsulfonyl piperidine group and a pyridinyloxy phenyl methanone scaffold . The piperazine and piperidine moieties, related to the structural features of this compound, are recognized in scientific literature as privileged structures in drug discovery, frequently appearing in molecules with a wide range of biological activities . Compounds containing the piperidine scaffold have been investigated for their potential as agonists for various receptors, while the sulfonamide functional group is a common feature in many bioactive molecules . The specific molecular architecture of this reagent makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in medicinal chemistry programs. It is particularly useful for designing and synthesizing novel chemical entities for screening against biological targets. Potential research applications include, but are not limited to, the development of enzyme modulators and the exploration of antiviral and antimicrobial agents, given that related chalcone and piperazine-containing derivatives have demonstrated significant antiviral and antimicrobial activities in recent studies . Researchers can utilize this building block to create targeted libraries for high-throughput screening or as a key intermediate in multi-step synthetic routes. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions and in compliance with all applicable local and national regulations.

Properties

IUPAC Name

[4-(benzenesulfonyl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c26-23(18-7-6-8-19(17-18)29-22-11-4-5-14-24-22)25-15-12-21(13-16-25)30(27,28)20-9-2-1-3-10-20/h1-11,14,17,21H,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNXGELKWHYQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenylsulfonyl group, and the attachment of the pyridin-2-yloxy group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that compounds with similar structures exhibit significant anti-inflammatory properties. The incorporation of phenylsulfonyl and piperidine moieties has been linked to enhanced anti-inflammatory effects, potentially making this compound a candidate for treating inflammatory diseases. For instance, the structural modifications in related compounds have shown improved activity against inflammation markers in vitro and in vivo models .

Neuroleptic Properties

Compounds featuring the piperidinylmethanone structure have been identified as neuroleptic agents. They interact with neurotransmitter systems, particularly dopamine receptors, which are crucial in managing psychiatric disorders such as schizophrenia. The effectiveness of these compounds has been demonstrated through behavioral assays in animal models, where they exhibited significant reductions in psychotic symptoms .

Antitumor Activity

The compound's structural elements suggest potential antitumor applications. Similar derivatives have been tested for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Study on Anti-inflammatory Effects

A study published by De Gruyter analyzed a series of phenylsulfonyl derivatives, revealing that modifications led to enhanced anti-inflammatory activity compared to their parent compounds. The study utilized various assays to measure cytokine levels and inflammation markers, confirming the potential of these compounds in therapeutic applications for inflammatory diseases .

Neuropharmacological Evaluation

In a neuropharmacological evaluation, a related piperidinyl compound was tested for its efficacy in reducing d-amphetamine lethality in mice. Results indicated that certain derivatives exhibited potent neuroleptic activity, with implications for treating conditions like schizophrenia and other mood disorders .

Summary Table of Applications

Application AreaMechanism of ActionRelevant Findings
Anti-inflammatoryInhibition of inflammatory mediatorsEnhanced activity observed in vitro
Neuroleptic propertiesDopamine receptor antagonismSignificant reduction in psychotic symptoms
Antitumor activityInduction of apoptosis and cell cycle arrestReduced proliferation in cancer cell lines

Mechanism of Action

The mechanism of action of (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several methanone derivatives with structural similarities to the target compound. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Core Structure Substituents Melting Point (°C) HPLC Purity/Retention Time Key Characterization Methods
(4-(2-(Trifluoromethyl)phenyl)piperidin-1-yl)(imidazo[1,2-b]pyridazin-2-yl)methanone (72) Piperidine-methanone-imidazopyridazine 4-(2-Trifluoromethylphenyl), imidazo[1,2-b]pyridazin-2-yl 133–135 99.6% (tR 9.5 min) 1H NMR, ESI MS, HPLC
(6-Methylimidazo[1,2-b]pyridazin-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone (74) Same as 72 6-Methylimidazo[1,2-b]pyridazin-2-yl Not reported Not reported Multi-step synthesis, column chromatography
(3-Hydroxy-4-(phenylthio)phenyl)(4-(3-((4-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (24) Piperidine-methanone-phenylthio 3-Hydroxy-4-(phenylthio)phenyl, 4-(3-((4-trifluoromethylpyridin-2-yl)thio)benzyl) Not reported 95% (tR 15.068 min) HRMS (C31H28F3N2O2S2)
CID-24791139 Piperidine-methanone-pyrazole 4-(Hydroxymethyl)-4-[[3-(trifluoromethyl)phenyl]methyl], 5-methyl-1H-pyrazol-3-yl Not reported Not reported Molecular docking, MD simulations

Key Findings :

Synthetic Complexity :

  • Compound 74 requires a two-step synthesis involving HBTU-mediated coupling and Suzuki-Miyaura cross-coupling , whereas the target compound’s synthesis would likely involve sulfonylation of piperidine and coupling of the pyridin-2-yloxy group.
  • Compound 24 employs thioether and trifluoromethylpyridine substituents, suggesting that sulfonyl/pyridyloxy groups (as in the target compound) may influence metabolic stability .

Physicochemical Properties: Melting points for piperidine-methanone analogs range widely (e.g., 72: 133–135°C), likely due to crystallinity imparted by trifluoromethyl or imidazopyridazine groups . HPLC retention times vary significantly (9.5–15.068 min), reflecting differences in polarity from substituents like sulfonyl vs. thioether groups .

Biological Relevance: Analogs such as 72 and 24 were designed as nonretinoid antagonists or dual-target inhibitors, implying that the target compound’s sulfonyl-piperidine and pyridyloxy motifs could modulate similar targets (e.g., retinol-binding proteins or kinase enzymes) . CID-24791139 demonstrated binding energy in docking studies, suggesting that methanone-linked piperidines may exhibit favorable protein interactions .

Biological Activity

The compound (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a novel synthetic molecule with potential therapeutic applications, particularly in the field of neuropharmacology. Its structural features suggest it may interact with various biological targets, including neurotransmitter receptors. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H20N2O3S\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a piperidine ring substituted with a phenylsulfonyl group and a methanone moiety linked to a pyridine derivative, which is essential for its biological activity.

Neuropharmacological Activity

Research indicates that compounds similar to this compound exhibit significant neuroleptic properties. For instance, derivatives containing the piperidine moiety have been shown to act as potent antagonists at dopamine receptors, which are crucial in the treatment of psychiatric disorders such as schizophrenia .

Receptor Interactions

The compound likely interacts with several neurotransmitter systems:

  • Dopamine Receptors : Compounds with similar structures have demonstrated high affinity for D2 and D3 receptors, suggesting potential antipsychotic effects.
  • Serotonin Receptors : It may also act on 5-HT(2A) receptors, which are implicated in mood regulation and psychosis. Selective antagonism at these sites has been associated with reduced psychotic symptoms .

In Vivo Studies

  • Neuroleptic Activity : A study involving related compounds demonstrated their ability to significantly reduce amphetamine-induced hyperactivity in rodent models, indicating potential efficacy as antipsychotic agents .
  • Cognitive Enhancement : Another investigation highlighted the role of similar sulfonamide derivatives in enhancing cognitive functions in animal models of ADHD, pointing towards their utility in cognitive disorders .

In Vitro Assays

In vitro assays have shown that this compound exhibits low cytotoxicity while maintaining potent activity against various cell lines. The IC50 values for these assays were comparable to established neuroleptics, making it a promising candidate for further development .

Data Tables

Activity Value/Effect Reference
D2 Receptor AffinityHigh
5-HT(2A) AntagonismSelective
IC50 (Cell Line Activity)Comparable to standard
Neuroleptic EfficacySignificant reduction

Q & A

Basic Research Questions

What synthetic strategies are recommended for optimizing the yield of (4-(Phenylsulfonyl)piperidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone?

Methodological Answer:
Key steps include selecting appropriate coupling reagents, solvent systems, and reaction temperatures. For benzoylpiperidine derivatives, n-hexane/EtOAC and CHCl3/MeOH are effective solvent pairs for recrystallization, achieving yields of 25–78% depending on substituents . NMR (1H, 13C) and HPLC (retention time ~11.5–11.6 min, purity >95%) are critical for validating structural integrity and purity . Optimize reaction time and stoichiometry to minimize side products, as seen in analogous syntheses .

How can researchers ensure compound stability during storage and handling?

Methodological Answer:
Store the compound in a dry, airtight container at 2–8°C, protected from light and moisture, as sulfonyl and piperidine groups are sensitive to hydrolysis and photodegradation . Use inert atmospheres (e.g., nitrogen) for long-term storage. Safety protocols include wearing nitrile gloves, using fume hoods, and avoiding contact with skin/eyes due to potential irritation .

What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR identify proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm) and carbon connectivity .
  • HPLC: Monitor purity (>95% peak area) and retention time consistency .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., symmetry codes and space group determination) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

Methodological Answer:

  • Modify Substituents: Replace the phenylsulfonyl group with bioisosteres (e.g., cyclopropyl or fluorophenyl) to assess impact on target binding .
  • Assay Design: Use in vitro enzymatic assays (e.g., kinase inhibition) and cell-based models (e.g., cytotoxicity screens) to quantify activity. Compare IC50 values across analogs .
  • Computational Modeling: Perform docking studies with targets like kinases or GPCRs to predict binding modes, leveraging crystallographic data from related piperidine derivatives .

How should researchers address contradictory biological activity data across studies?

Methodological Answer:

  • Verify Compound Integrity: Re-analyze purity via HPLC and LC-MS to rule out degradation .
  • Control for Assay Conditions: Standardize cell culture media, pH (e.g., pH 4.6 buffers), and incubation times .
  • Replicate with Authenticated Batches: Use independently synthesized batches to confirm reproducibility, as seen in studies of benzothiophene analogs .

What strategies resolve challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) and slow evaporation techniques.
  • Temperature Gradients: Use cooling rates of 0.5°C/hour to promote nucleation, as demonstrated in piperidine-carboxylate crystal studies .
  • Co-crystallization: Introduce co-formers (e.g., carboxylic acids) to stabilize lattice interactions .

How can in silico tools predict metabolic pathways and toxicity?

Methodological Answer:

  • Metabolism Prediction: Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II modification sites (e.g., sulfonyl group oxidation or piperidine N-dealkylation) .
  • Toxicity Profiling: Screen for off-target effects (e.g., hERG inhibition) using QSAR models trained on piperidine-containing drugs .

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